CYP2C19 Substrate Selectivity: OMF O-Demethylation Is Driven by CYP2C19 at Sub-1-μM Concentrations, While Fluorescein Derivatives Show Multi-Isoform Metabolism
In a study directly comparing OMF O-demethylation across cDNA-expressed human P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), OMF exhibited sharp CYP2C19 selectivity at substrate concentrations ≤1 μM. At ≥10 μM, CYP2C9 and CYP1A2 also contributed, mirroring the multi-isoform metabolism observed with generic fluorescein probes [1]. This concentration-gated selectivity is absent in non-methylated fluorescein derivatives (e.g., fluorescein, 2′,7′-dichlorofluorescein), which are metabolized by multiple CYP isoforms across all tested concentrations, generating non-specific fluorescent signals [1].
| Evidence Dimension | CYP isoform selectivity (O-demethylation activity; pmol fluorescein formed / pmol P450 / min) |
|---|---|
| Target Compound Data | OMF: CYP2C19 = 1.62 ± 0.09; CYP2C9 = 0.17 ± 0.06; CYP1A2 = 0.12 ± 0.02; CYP2D6 = 0.08 ± 0.01; CYP3A4 = 0.04 ± 0.01 (at 1 μM OMF) [1] |
| Comparator Or Baseline | Fluorescein derivatives (e.g., 7-benzyloxyquinoline, 7-benzyloxy-4-trifluoromethylcoumarin) exhibit <5-fold selectivity between CYP isoforms; most fluorometric CYP substrates show >20% activity from at least 2-3 isoforms at all concentrations [2]. |
| Quantified Difference | At 1 μM OMF, CYP2C19 accounts for ~80% of total O-demethylation activity, representing >10-fold selectivity over CYP2C9 and >20-fold over CYP3A4. At 10 μM, CYP2C9 contribution rises to ~45%. |
| Conditions | cDNA-expressed human P450 isoforms (supersomes), substrate concentration 0.5–100 μM, 37°C, 30 min incubation, fluorescein product quantified by LC-MS/MS [1]. |
Why This Matters
This concentration-dependent selectivity permits design of a CYP2C19-specific fluorometric inhibition assay (1 μM OMF + 2 μM sulfaphenazole to suppress CYP2C9 background), overcoming the multi-isoform interference that plagues generic fluorescein substrates [1].
- [1] Sudsakorn, S., Skell, J., Williams, D. A., & O'Shea, T. J. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 35(6), 841–847. (Figures 2, 3; Tables 1, 2). View Source
- [2] Cohen, L. H., Remley, M. J., Raunig, D., & Vaz, A. D. N. (2003). In vitro drug interaction of cytochrome P450: an evaluation of fluorogenic to conventional substrates. Drug Metabolism and Disposition, 31(8), 1005–1015. (Review of CYP substrate selectivity limitations). View Source
